REACTION_CXSMILES
|
[Na].[Cl-].[Cl-].[Cl-].[Gd+3:5].[CH3:6][CH:7]([CH3:9])[O-:8].[Na+]>C(O)(C)C.O1CCCC1>[CH3:6][CH:7]([CH3:9])[O-:8].[CH3:6][CH:7]([CH3:9])[O-:8].[CH3:6][CH:7]([CH3:9])[O-:8].[Gd+3:5] |f:1.2.3.4,5.6,9.10.11.12,^1:0|
|
Name
|
alcohol-THF
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Gd+3]
|
Name
|
sodium isopropoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC([O-])C.[Na+]
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 hours
|
Duration
|
5 h
|
Reaction Time |
24 h |
Name
|
gadolinium triisopropoxide
|
Type
|
product
|
Smiles
|
CC([O-])C.CC([O-])C.CC([O-])C.[Gd+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |